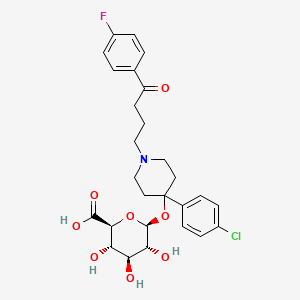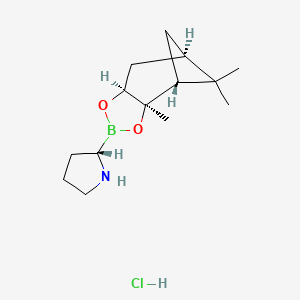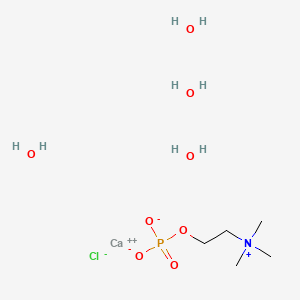
ent-Tadalafil-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tadalafil and its derivatives, including ent-Tadalafil-d3, involves multiple steps, starting from D-tryptophan. The process includes esterification, Pictet-Spengler condensation, acylation, and aminolysis-cyclization, leading to the formation of tadalafil with a total yield of up to 64% to 66.8% (Yu Xin-hong, 2008); (Yu Ying-hui, 2007). A diastereocontrol method has been used to highly selectively synthesize the key intermediate cis-β-carboline.
Molecular Structure Analysis
The stereochemistry of tadalafil's four stereoisomers, including ent-Tadalafil-d3, can be determined using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectroscopy. These techniques, combined with IR and NMR spectra, aid in assigning the absolute configuration and relative stereochemistry of the enantiomeric pairs (Shi Qiu et al., 2013).
Chemical Reactions and Properties
The deuterated internal standard (IS), tadalafil-d3, plays a crucial role in the quantification of tadalafil in human plasma using LC-MS/MS methods. This allows for accurate and precise determination of tadalafil concentrations, highlighting the chemical properties of tadalafil and its deuterated forms in pharmacokinetic studies (Abhaysingh Bhadoriya et al., 2018).
Physical Properties Analysis
The amorphous form of tadalafil (TD-AM) and its crystalline polymorphs (II, III, IV) have been prepared and characterized to understand their physical properties. Among them, TD-AM demonstrated an extremely high intrinsic dissolution rate and a prolonged supersaturated state during dissolution, indicating significant physical stability and dissolution enhancement potential (Yuanfeng Wei et al., 2018).
Chemical Properties Analysis
The chemical properties of tadalafil and its analogs, including ent-Tadalafil-d3, have been explored through the synthesis of novel tadalafil analogs targeting the inhibition of the cGMP selective phosphodiesterase 5 (PDE5) isozyme. The R absolute configuration at specific positions is crucial for PDE5 inhibition, indicating the stereochemical dependence of tadalafil's chemical activity (Ashraf H Abadi et al., 2010).
Wissenschaftliche Forschungsanwendungen
Understanding the Mechanisms and Therapeutic Potential
Pathophysiology of Male LUTS and BPH
Research has delved into the mechanisms by which PDE5 inhibitors like tadalafil may modulate symptoms associated with benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). Studies suggest that tadalafil's action on the phosphodiesterase type 5 (PDE5) enzyme can lead to symptom relief in men with BPH, potentially by affecting smooth muscle relaxation and blood flow within the lower urinary tract and prostate (Andersson et al., 2011).
Efficacy in Treating BPH-LUTS
Clinical trials have confirmed the efficacy and safety of tadalafil in treating men with LUTS suggestive of BPH. Tadalafil has shown to significantly improve International Prostate Symptom Score (IPSS) results, highlighting its potential as a therapeutic option for managing BPH-LUTS (Porst et al., 2011).
Protection Against Myocardial Ischemia/Reperfusion Injury
Tadalafil has been investigated for its cardioprotective effects, particularly in the context of myocardial ischemia/reperfusion (I/R) injury. Through mechanisms involving PKG activation and hydrogen sulfide (H2S) signaling, tadalafil administration has been shown to limit myocardial infarction and preserve left ventricular function in experimental models, suggesting its potential utility in cardiovascular protection (Salloum et al., 2009).
Implications for Erectile Dysfunction and Cardiovascular Safety
The cardiovascular safety of tadalafil, particularly in patients with erectile dysfunction (ED) on common antihypertensive therapies, has been extensively studied. Tadalafil is generally well-tolerated, with minimal effects on blood pressure in patients receiving antihypertensive medication, underscoring its safety profile in a population at risk for cardiovascular events (Kloner et al., 2003).
Augmentation of Tumor-Specific Immunity in Cancer
Investigations into the immunomodulatory effects of tadalafil have revealed its potential to augment tumor-specific immunity in patients with head and neck squamous cell carcinoma (HNSCC). Tadalafil treatment has been associated with reduced numbers of myeloid-derived suppressor cells (MDSCs) and enhanced immune response, suggesting its therapeutic potential beyond its primary indications (Califano et al., 2015).
Endothelial Function and Cardiovascular Health
Tadalafil has also been shown to improve endothelial function in patients with conditions like benign prostatic hyperplasia (BPH). By improving measures such as brachial-ankle pulse wave velocity (baPWV) and ankle-brachial index (ABI), tadalafil may offer benefits in vascular health and endothelial function, highlighting its potential in cardiovascular disease management (Amano et al., 2018).
Safety And Hazards
When handling ent-Tadalafil-d3, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .
Eigenschaften
CAS-Nummer |
1329568-92-4 |
|---|---|
Produktname |
ent-Tadalafil-d3 |
Molekularformel |
C₂₂H₁₆D₃N₃O₄ |
Molekulargewicht |
392.42 |
Synonyme |
(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; L-Tadalafil-d3; L-Tildenafil-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



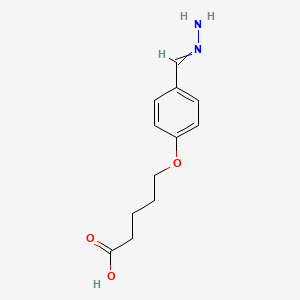
![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
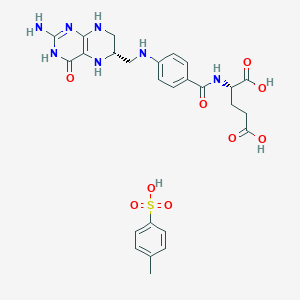
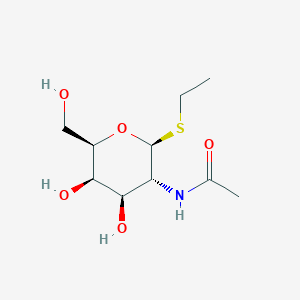
![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)
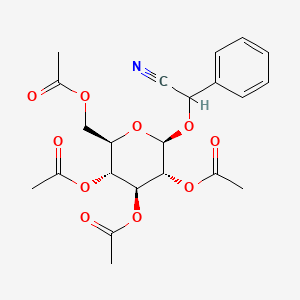
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
